molecular formula C12H16N2O3 B8282320 methyl 4-((tetrahydro-2H-pyran-4-yl)amino)picolinate

methyl 4-((tetrahydro-2H-pyran-4-yl)amino)picolinate

Cat. No.: B8282320
M. Wt: 236.27 g/mol
InChI Key: WAYDOXAYOQEZMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((tetrahydro-2H-pyran-4-yl)amino)picolinate is a useful research compound. Its molecular formula is C12H16N2O3 and its molecular weight is 236.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

methyl 4-(oxan-4-ylamino)pyridine-2-carboxylate

InChI

InChI=1S/C12H16N2O3/c1-16-12(15)11-8-10(2-5-13-11)14-9-3-6-17-7-4-9/h2,5,8-9H,3-4,6-7H2,1H3,(H,13,14)

InChI Key

WAYDOXAYOQEZMP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=CC(=C1)NC2CCOCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of compound methyl 4-chloropicolinate (100 mg, 0.59 mmol), tetrahydro-2H-pyran-4-amine hydrochloride (121 mg, 0.88 mmol), Cs2CO3 (762 mg, 2.34 mmol), Pd2(dba)3 (54 mg, 0.059 mmol) and XPhos (28 mg, 0.06 mmol) in toluene (10 mL) was stirred and heated at 110° C. under N2 for 16 h. The catalyst was filtered and the filtrate was washed with EA, concentrated in vacuo and the residue was purified by prep-TLC to give the title product (50 mg, Yield 36.2%). LCMS (m/z): 237.2 (M+1).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
121 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
762 mg
Type
reactant
Reaction Step One
Name
Quantity
28 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
54 mg
Type
catalyst
Reaction Step One
Yield
36.2%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.